molecular formula C14H13ClN2S B14142545 benzyl N'-(3-chlorophenyl)carbamimidothioate CAS No. 89045-68-1

benzyl N'-(3-chlorophenyl)carbamimidothioate

Cat. No.: B14142545
CAS No.: 89045-68-1
M. Wt: 276.8 g/mol
InChI Key: ANPJNWNCJAVHHK-UHFFFAOYSA-N
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Description

Benzyl N’-(3-chlorophenyl)carbamimidothioate is an organic compound with the molecular formula C_14H_13ClN_2S It is a derivative of carbamimidothioate, characterized by the presence of a benzyl group and a 3-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N’-(3-chlorophenyl)carbamimidothioate typically involves the reaction of benzyl isothiocyanate with 3-chloroaniline. The reaction is carried out in the presence of a base, such as triethylamine, under mild conditions. The general reaction scheme is as follows:

C6H5CH2NCS+C6H4ClNH2C6H5CH2NHC(=S)NHC6H4Cl\text{C}_6\text{H}_5\text{CH}_2\text{NCS} + \text{C}_6\text{H}_4\text{ClNH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NHC(=S)NH}\text{C}_6\text{H}_4\text{Cl} C6​H5​CH2​NCS+C6​H4​ClNH2​→C6​H5​CH2​NHC(=S)NHC6​H4​Cl

Industrial Production Methods

Industrial production of benzyl N’-(3-chlorophenyl)carbamimidothioate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl N’-(3-chlorophenyl)carbamimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or 3-chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl N’-(3-chlorophenyl)carbamimidothioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl N’-(3-chlorophenyl)carbamimidothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-(3-chlorophenyl)carbamate
  • Benzyl N-(3-chlorophenyl)carbamodithioate
  • Benzyl N-(3-chlorophenyl)thiourea

Uniqueness

Benzyl N’-(3-chlorophenyl)carbamimidothioate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

89045-68-1

Molecular Formula

C14H13ClN2S

Molecular Weight

276.8 g/mol

IUPAC Name

benzyl N'-(3-chlorophenyl)carbamimidothioate

InChI

InChI=1S/C14H13ClN2S/c15-12-7-4-8-13(9-12)17-14(16)18-10-11-5-2-1-3-6-11/h1-9H,10H2,(H2,16,17)

InChI Key

ANPJNWNCJAVHHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC(=NC2=CC(=CC=C2)Cl)N

Origin of Product

United States

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